molecular formula C17H15N3O3 B12915886 N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide CAS No. 84858-15-1

N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide

Cat. No.: B12915886
CAS No.: 84858-15-1
M. Wt: 309.32 g/mol
InChI Key: UBDBIHXKKYDQQG-UHFFFAOYSA-N
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Description

N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide is a chemical compound intended for research applications. As a derivative of the 1-methyl-5-nitro-3-phenylindole scaffold, this substance is of significant interest in synthetic and medicinal chemistry exploration . The core structure is related to other synthesized indole compounds, such as (1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol (CAS# 89159-60-4) and 1,2-dimethyl-5-nitro-3-phenylindole (CAS# 68285-93-8), which are documented in chemical literature . The presence of both nitro and formamide functional groups on the indole ring system makes it a potential intermediate for the synthesis of more complex molecules. Researchers can utilize this compound in various reactions, including reductions of the nitro group or modifications of the formamide moiety, to generate libraries of novel compounds for biological screening . Indole derivatives have been investigated for a range of pharmacological activities. For instance, a structurally related compound, 3-[2-(dimethylamino)-ethyl]-N-methyl-1H-indole-5-methanesulphonamide, has been described in a patent for its vasoconstrictive properties and potential use in treating conditions like migraine . This highlights the value of the indole chemical space in drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

84858-15-1

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-[(1-methyl-5-nitro-3-phenylindol-2-yl)methyl]formamide

InChI

InChI=1S/C17H15N3O3/c1-19-15-8-7-13(20(22)23)9-14(15)17(16(19)10-18-11-21)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,18,21)

InChI Key

UBDBIHXKKYDQQG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CNC=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Indole Core with Nitro and Phenyl Substituents

The starting point is often a substituted indole such as 5-nitro-1H-indole derivatives. For example, methyl 5-nitro-1H-indole-3-carboxylate can be prepared by esterification of 5-nitroindole-3-carboxylic acid under reflux in methanol with sulfuric acid as a catalyst, yielding about 67% after recrystallization. This intermediate is crucial for further functionalization.

Introduction of the Phenyl Group at the 3-Position

The phenyl substitution at the 3-position of the indole ring can be achieved via electrophilic substitution or cross-coupling reactions. Literature on related compounds suggests that condensation or coupling reactions involving 1-methyl-5-nitro-1H-indole and phenyl-containing reagents under catalytic conditions are employed to install the phenyl group. For example, condensation of bromomethyl derivatives with 1-methyl-5-nitroindole analogs in organic solvents with catalysts has been reported for similar indole derivatives.

Formylation to Introduce the Formamide Group

The final step involves the introduction of the formamide group at the 2-position via a methylene linker. This is typically achieved by reacting the 2-substituted indole intermediate with formylating agents or by reductive amination with formamide derivatives.

A common approach is the reaction of the indol-2-ylmethyl intermediate with formamide or N-methylformamide under controlled conditions to yield the target this compound. The formylation can be facilitated by catalytic or thermal methods, ensuring high selectivity and yield.

Alternative Synthetic Routes for Formamide Derivatives

For the formamide moiety, N-methylformamide synthesis methods are relevant, as they provide insight into formylation chemistry:

Method Reaction Conditions Yield (%) Notes
Methylamine + CO 90°C, 2.53 MPa, reactor feed of methylamine and CO ~80.5% Continuous process with high production capacity; industrially relevant
Methylamine + Methyl Formate Reflux, distillation and rectification 90% Product purity 95-99.5%; mild conditions
Methylamine + Ethyl Formate Reflux at 40°C, 3 days, reduced pressure distillation Not specified Longer reaction time; ethanol removal under vacuum; suitable for lab-scale synthesis

These methods highlight the versatility of formylation chemistry applicable to the target compound's synthesis.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Conditions Yield (%) Remarks
1 Esterification of 5-nitroindole-3-carboxylic acid 5-nitroindole-3-carboxylic acid + MeOH + H2SO4 Reflux 6 h 67 Produces methyl 5-nitro-1H-indole-3-carboxylate
2 Phenyl substitution (coupling/condensation) 1-methyl-5-nitro-1H-indole + phenyl reagent Catalytic, organic solvent Not specified Key step for 3-phenyl substitution
3 Formylation (formamide introduction) Indol-2-ylmethyl intermediate + formamide derivative Controlled temperature, catalytic or thermal Not specified Final step to yield this compound

Research Findings and Considerations

  • The nitro group at the 5-position is sensitive and requires careful control of reaction conditions to avoid reduction or side reactions.
  • The methylation at the 1-position is typically introduced early in the synthesis to stabilize the indole nitrogen.
  • Phenyl substitution at the 3-position is critical for biological activity and requires selective coupling methods to avoid polysubstitution.
  • Formylation to form the formamide group is best achieved under mild conditions to preserve the integrity of the nitro and phenyl substituents.
  • Purification often involves recrystallization from organic solvents to achieve high purity, as indicated in related indole derivative syntheses.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs (e.g., indole cores, formamide groups, or nitro substituents) and are compared based on available

Compound Key Substituents Biological Activity/Application Impurity Profile
N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide (Target) 5-nitro, 3-phenyl, 1-methyl, formamide Hypothesized antimicrobial/anticancer activity Limited data; nitro may increase reactive impurities
N-[2-hydroxy-5-[1-[[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]-ethyl]phenyl]amino]-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide (Compound F, ) Methoxyphenyl, hydroxyethyl, formamide β-adrenergic receptor agonist (analogue of formoterol) Total impurities ≤0.5%; monobenzyl analogue (2.2%)
Thiamine Disulfide () Pyrimidinyl, dithiobis, hydroxyethyl, formamide Vitamin B1 cofactor (enzyme cofactor in metabolism) High purity required for nutraceuticals

Detailed Analysis

Functional Group Impact on Bioactivity Nitro Group vs. Methoxy/Hydroxy Groups: The target compound’s nitro group (electron-withdrawing) contrasts with the methoxy and hydroxy groups in Compound F (electron-donating). Methoxy groups enhance metabolic stability and receptor binding, as seen in β-agonists like Compound F . Formamide Role: The formamide group in all compounds facilitates hydrogen bonding, influencing solubility and target interactions. In Thiamine Disulfide, it stabilizes the pyrimidinyl ring for cofactor function .

Synthetic and Purity Challenges Target Compound: Nitro groups often complicate synthesis due to side reactions (e.g., reduction to amines). Impurities may arise from incomplete nitration or methyl group oxidation. Compound F: Impurities like the monobenzyl analogue (2.2%) highlight challenges in regioselective alkylation during synthesis .

However, nitro groups limit clinical utility due to toxicity risks. Compound F: Optimized for bronchodilation with methoxy groups enhancing receptor affinity and duration .

Biological Activity

N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is characterized by its unique structure, which includes a nitro group and a phenyl ring, contributing to its diverse biological effects.

The chemical properties of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC16H16N2O3
Molecular Weight282.31 g/mol
LogP3.2289
Polar Surface Area52.256 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity : The compound exhibited notable cytotoxic effects with IC50 values in the micromolar range against several cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanisms of Action : The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase, similar to other indole derivatives that inhibit tubulin polymerization .

Inhibition of Tubulin Polymerization

The compound has been evaluated for its ability to inhibit tubulin polymerization, a critical process in cancer cell division. Studies suggest that it may act through a mechanism akin to that of colchicine, leading to effective antiproliferative activity.

Study on Indole Derivatives

A study focused on indole derivatives, including this compound, demonstrated:

  • Cell Lines Tested : HeLa, MCF-7, and HT-29.
  • Results : The compound showed significant antiproliferative activity with an IC50 value as low as 0.52 μM against HeLa cells. This suggests a strong potential for further development as a therapeutic agent targeting cancer .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the indole structure can significantly influence biological activity:

  • Nitro Group Positioning : The presence and position of the nitro group play a crucial role in enhancing the compound's interaction with cellular targets.

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